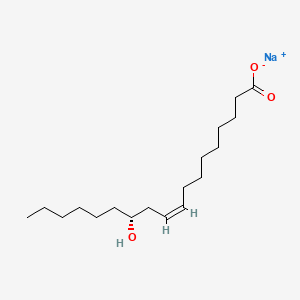![molecular formula C10H12NaO+ B1588234 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene CAS No. 52993-95-0](/img/structure/B1588234.png)
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Übersicht
Beschreibung
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene is a synthetic polymer commonly used in various fields such as medical research, environmental research, and industrial research. It is known for its unique properties and versatility, making it a valuable compound in scientific and industrial applications.
Vorbereitungsmethoden
The preparation of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer typically involves the sulfonation of anethole. The synthetic route includes the following steps:
Sulfonation: Anethole is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The monomer is polymerized to form the homopolymer.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is employed in biological research for its antimicrobial properties.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: The compound is utilized in the production of detergents, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer involves its interaction with molecular targets such as enzymes and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different molecular structure.
Sodium polystyrene sulfonate: A polymer with similar sulfonic acid groups but different backbone structure.
Sodium toluenesulfonate: A compound with a similar sulfonic acid group but different aromatic ring structure.
The uniqueness of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer lies in its specific combination of the methoxy(1-propenyl) group and the sulfonic acid group, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGYTOCDSMDCRG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NaO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52993-95-0 | |
| Record name | Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium polyanetholesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)


